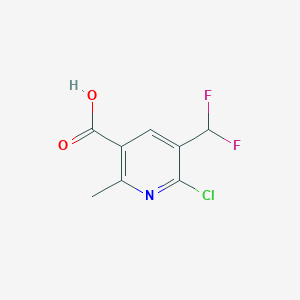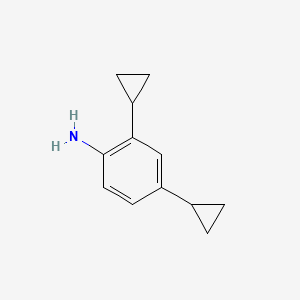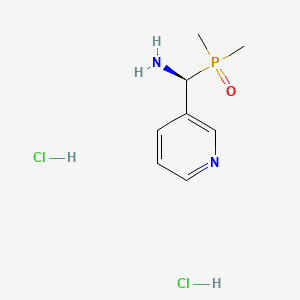
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride is a chemical compound that features a phosphoryl group, a pyridine ring, and a methanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized to introduce the necessary substituents.
Introduction of the Phosphoryl Group: The dimethylphosphoryl group is introduced through a phosphorylation reaction.
Formation of the Methanamine Moiety: The methanamine group is introduced via reductive amination or other suitable methods.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the phosphoryl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions may introduce new functional groups on the pyridine ring.
科学研究应用
Chemistry
In chemistry, (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of phosphoryl and pyridine-containing compounds on biological systems. It could serve as a model compound for understanding the interactions of similar molecules with enzymes, receptors, and other biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The phosphoryl group could be involved in phosphorylation reactions, while the pyridine ring may participate in π-π interactions or hydrogen bonding.
相似化合物的比较
Similar Compounds
(1S)-1-(dimethylphosphoryl)-1-(pyridin-2-yl)methanaminedihydrochloride: Similar structure but with the pyridine ring substituted at the 2-position.
(1S)-1-(dimethylphosphoryl)-1-(pyridin-4-yl)methanaminedihydrochloride: Similar structure but with the pyridine ring substituted at the 4-position.
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)ethanaminedihydrochloride: Similar structure but with an ethanamine moiety instead of methanamine.
Uniqueness
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride is unique due to its specific substitution pattern and the presence of both a phosphoryl group and a pyridine ring. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H15Cl2N2OP |
|---|---|
分子量 |
257.09 g/mol |
IUPAC 名称 |
(S)-dimethylphosphoryl(pyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8(9)7-4-3-5-10-6-7;;/h3-6,8H,9H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI 键 |
GDYQSHRWICHTAW-JZGIKJSDSA-N |
手性 SMILES |
CP(=O)(C)[C@@H](C1=CN=CC=C1)N.Cl.Cl |
规范 SMILES |
CP(=O)(C)C(C1=CN=CC=C1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


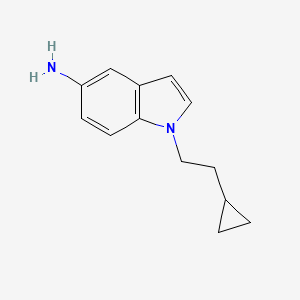
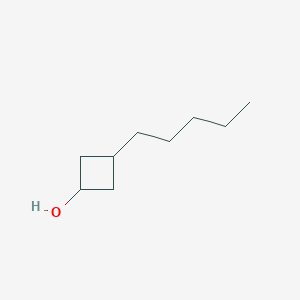
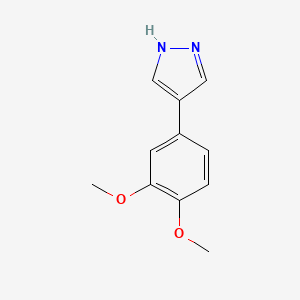
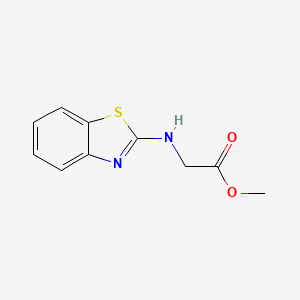
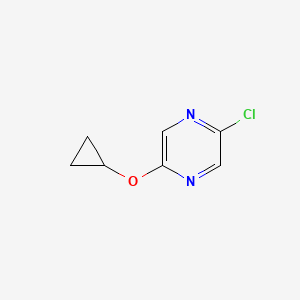
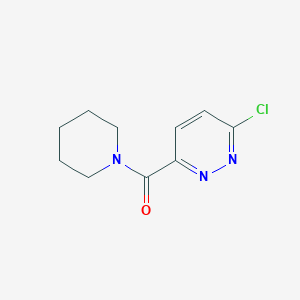

![7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B13568311.png)
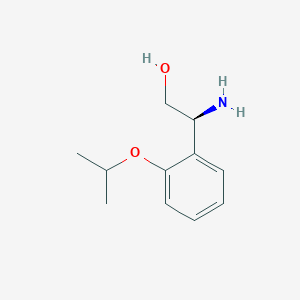
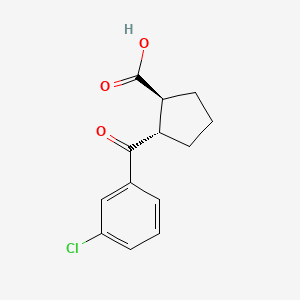
![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
